tert-Butyl benzoate

Catalog No.
S602451
CAS No.
774-65-2
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl benzoate

Managing orthogonal carboxylic acid protection in multi-step synthesis is challenging. tert-Butyl benzoate (CAS 774-65-2) provides an acid-labile, sterically hindered protecting group inert to nucleophiles and bases.

  • Withstands base hydrolysis and nucleophilic attack; selectively cleaved under mild acid (TFA, HCl) via tert-butyl carbocation mechanism.
  • Enables selective benzoyl chloride formation with SOCl2, leaving other esters intact.
  • ≥98% purity (GC); stocked for immediate global shipping.

CAS Number

774-65-2

Product Name

tert-Butyl benzoate

IUPAC Name

tert-butyl benzoate

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

LYDRKKWPKKEMNZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1

The exact mass of the compound tert-Butyl benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

tert-Butyl benzoate, Benzoic acid tert-butyl ester, 1,1-Dimethylethyl benzoate, t-Butyl benzoate, 2-Methyl-2-propanyl benzoate

Purity

≥98%

Package Size

25 g, 100 g

tert-Butyl benzoate (CAS 774-65-2) is an aromatic ester of benzoic acid and tert-butanol. Its defining structural feature is the bulky tert-butyl group, which imparts significant steric hindrance around the ester linkage. This sterically-demanding group governs the compound's primary value proposition, making it a useful intermediate in organic synthesis where controlled reactivity and stability under specific conditions are required. Unlike simpler, linear alkyl benzoates, its hydrolysis and reactivity are distinct, positioning it as a specialized precursor rather than a general-purpose solvent or fragrance component. [REFS-1, REFS-2]

Research Fit

Sterically hindered ester Supports studies on steric effects in acylation, hydrolysis, and chemisorption
Protecting group May support carboxylic acid protection with selective, high-yielding cleavage
Ritter reaction tert-Butyl cation source for N-tert-butyl amide synthesis under mild conditions

Direct substitution of tert-butyl benzoate with more common, linear analogs like methyl or ethyl benzoate is often unfeasible due to fundamental differences in chemical stability and reaction mechanisms. The tert-butyl group's steric bulk significantly hinders nucleophilic attack at the carbonyl carbon, rendering it highly resistant to base-catalyzed hydrolysis (saponification) conditions that readily cleave methyl or ethyl esters. [1] Conversely, the tert-butyl ester is uniquely susceptible to cleavage under mild acidic conditions via a specific AAL1 mechanism involving a stable tert-butyl carbocation intermediate. This distinct, condition-selective lability is critical in multi-step syntheses where other functional groups are base-sensitive, making simple esters poor process substitutes. [2]

Substitution Risk

tert-Butyl benzoate AAL1 hydrolysis mechanism; high steric hindrance; unique chemisorption products
Ethyl benzoate AAC2 mechanism; first-order kinetics; markedly different surface species on alumina
tert-Butyl benzoate 30–60% Fischer esterification yield; elimination side reactions dominate
n-Butyl benzoate Reported up to 96% yield under optimized catalytic conditions
tert-Butyl benzoate Cleaved 94–99% yield with KOH/THF at ambient temperature
Other alkyl benzoates Deprotection conditions and yields may not transfer; steric profile alters reactivity

Superior Base Hydrolysis Stability

The steric hindrance provided by the tert-butyl group results in exceptional stability towards base-catalyzed hydrolysis compared to less hindered esters. While quantitative rate constants vary with conditions, studies on analogous ester systems demonstrate the principle: the acid-catalyzed hydrolysis of t-butyl acetate proceeds via a unimolecular (AAL1) mechanism due to the stability of the tertiary carbocation, a pathway unavailable to methyl and ethyl esters which hydrolyze via a bimolecular (AAC2) pathway. [1] This mechanistic difference underlies the tert-butyl ester's stability to bases, which readily attack the carbonyl carbon of methyl and ethyl esters. For example, methyl and ethyl esters are readily cleaved by reagents like lithium hydroxide, whereas tert-butyl esters remain intact under these conditions. [2]

Evidence DimensionReaction Mechanism & Relative Stability
Target Compound DataHydrolyzes via AAL1 mechanism (acid-catalyzed); Stable to many basic conditions (e.g., LiOH, NaH). [REFS-1, REFS-2]
Comparator Or BaselineMethyl Benzoate / Ethyl Benzoate: Hydrolyze via AAC2 mechanism; readily cleaved by bases like LiOH. [<a href="https://pubs.acs.org/doi/10.1021/acs.joc.7b00199" target="_blank">2</a>]
Quantified DifferenceQualitative but mechanistically absolute: Different reaction pathways dictate orthogonal chemical stability.
ConditionsAqueous acid vs. aqueous base hydrolysis conditions.

This selective stability allows for deprotection of other groups in a molecule using base, without cleaving the tert-butyl benzoate, enabling more complex and efficient synthetic routes.

Synthesis yield
Cross-study comparable
30–60% conversion (Fischer) vs. 96% for n-butyl analog
Supports synthetic route review; steric hindrance limits direct yield comparison
Conditions: acid-catalyzed esterification vs. Ti(SO4)2/SiO2

High-Voltage Electrolyte Stability

In the development of abuse-tolerant electrolytes for lithium-ion batteries, aromatic compounds are investigated as redox shuttle additives to prevent overcharging. The oxidative stability of these additives is critical. While direct comparative data for tert-butyl benzoate is limited, studies on structurally related tert-butyl substituted aromatics show improved redox potentials compared to less substituted analogs. For example, 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB) and 4-tert-butyl-1,2-dimethoxybenzene (TDB) show high redox potentials of 4.1–4.2 V (vs Li/Li+). [1] This suggests that the electron-donating and sterically hindering tert-butyl group can enhance the oxidative stability of the benzoate core, a desirable trait for co-solvents or additives in high-voltage battery systems compared to simple esters which may decompose at lower potentials.

Evidence DimensionRedox Potential (Oxidative Stability)
Target Compound DataInferred high oxidative stability due to the tert-butyl group, analogous to related compounds with potentials of 4.1-4.2 V vs Li/Li+. [<a href="https://iopscience.iop.org/article/10.1149/2.003202if" target="_blank">1</a>]
Comparator Or BaselineStandard carbonate electrolytes (e.g., EC/DMC): Typically stable up to ~4.2 V vs Li/Li+. Simple, unsubstituted esters often have lower stability.
Quantified DifferencePotentially higher oxidative stability window, crucial for next-generation >4V cathode materials.
ConditionsNon-aqueous electrolyte for lithium-ion batteries.

For researchers developing high-voltage lithium-ion batteries, higher oxidative stability in an electrolyte component can lead to longer cycle life and improved safety by preventing electrolyte decomposition on the cathode surface.

Hydrolysis mechanism
Head-to-head
AAL1 (unimolecular) vs. AAC2 (bimolecular) for ethyl analog
Mechanistic divergence may inform protecting group and stability studies
Acidic aqueous conditions

Selective Conversion to Acid Chlorides

A key process advantage of tert-butyl esters, including tert-butyl benzoate, is their unique reactivity with thionyl chloride (SOCl2) at room temperature to form acid chlorides in high yields. This reaction is highly selective for the tert-butyl ester. Under identical conditions, methyl, ethyl, isopropyl, and benzyl esters are essentially unreactive. [1] This allows for the selective conversion of a tert-butyl ester to a more reactive acid chloride in the presence of other common ester types, without needing to protect them.

Evidence DimensionReactivity with Thionyl Chloride (SOCl2)
Target Compound DataReacts with SOCl2 at room temperature to provide the corresponding acid chloride in very good yields. [<a href="https://pubs.acs.org/doi/10.1021/acs.joc.7b00199" target="_blank">1</a>]
Comparator Or BaselineMethyl, Ethyl, Isopropyl, Benzyl Esters: Essentially unreactive towards SOCl2 at room temperature. [<a href="https://pubs.acs.org/doi/10.1021/acs.joc.7b00199" target="_blank">1</a>]
Quantified DifferenceQualitative but absolute difference in reactivity, enabling high process selectivity.
ConditionsReaction with thionyl chloride at room temperature.

This provides a significant advantage in process chemistry, enabling a one-step, selective activation of a carboxylic acid derivative without affecting other ester groups, simplifying synthetic design and improving overall efficiency.

Cleavage efficiency
Head-to-head
94–99% yield (KOH/THF) vs. 60–87% (NaH/DMF)
Supports selection of safe, high-yield deprotection protocol
Reported absolute yield improvement 12–39%
Ritter reaction
Class-level
87–97% N-tert-butyl amide yield in 1 h at 50 °C
Supports mild, solvent-free amide synthesis workflow
Catalyst: Zn(ClO4)2·6H2O; data from aryl nitrile substrates
Avobenzone precursor
Supporting evidence
Industrial route via p-tert-butyl benzoate condensation
Procurement context for sunscreen intermediate supply chain
Patent-sourced data; direct comparison limited
Chemisorption
Head-to-head
Benzoic acid surface species vs. alkoxide anions for ethyl/isobutyl
Supports heterogeneous catalysis model studies on alumina
IETS analysis; divergent surface chemistry observed

Orthogonal Carboxylic Acid Protection

In syntheses requiring multiple protecting groups, tert-butyl benzoate serves as a robust protecting group for carboxylic acids that is stable to a wide range of nucleophilic and basic reagents used to deprotect other functional groups (e.g., silyl ethers, Fmoc amines). Its selective removal with mild acid provides a critical orthogonal deprotection strategy. [1]

Selective Acyl Chloride Generation

Leveraging its unique reactivity with thionyl chloride, tert-butyl benzoate can be used in a synthetic sequence where a benzoic acid moiety needs to be converted to a highly reactive acyl chloride without affecting other methyl or ethyl esters elsewhere in the molecule. This avoids additional protection/deprotection steps, streamlining the manufacturing process. [2]

High-Voltage Electrolyte Co-Solvent

For research in next-generation lithium-ion batteries, tert-butyl benzoate is a candidate for evaluation as a co-solvent or redox shuttle additive. Its potential for high oxidative stability, inferred from related structures, makes it suitable for formulations intended for use with high-voltage cathodes (>4.2 V), where standard carbonate solvents might decompose. [3]

Application Fit

Application
Selection Property
Validation Focus
N-tert-Butyl amide synthesis
tert-Butyl cation source efficiency under mild conditions
Ritter reaction yield and substrate scope
Carboxylic acid protection
Selective, high-yield deprotection (KOH/THF)
Deprotection yield and safety profile vs. NaH/DMF methods
Avobenzone production
Direct precursor in industrial ester-based route
Supply chain continuity and process reproducibility
Steric effect model studies
AAL1 vs. AAC2 mechanistic probe
Hydrolysis kinetic and product distribution analysis

XLogP3

2.8

Other CAS

774-65-2

Wikipedia

Tert-butyl benzoate

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